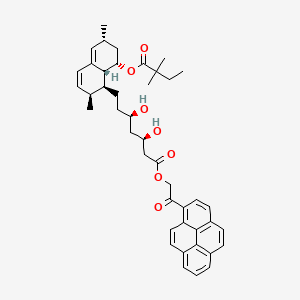

Simvastatin, 1-Pyreneacetyl Ester

Descripción general

Descripción

Simvastatin, 1-Pyreneacetyl Ester is a derivative of simvastatin, a well-known lipid-lowering agent used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. Simvastatin belongs to the statin class of medications, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, thereby reducing cholesterol synthesis in the liver . The addition of the 1-pyreneacetyl group to simvastatin potentially enhances its properties, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin, 1-Pyreneacetyl Ester involves the esterification of simvastatin with 1-pyreneacetic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and a solvent like dichloromethane (DCM). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Simvastatin, 1-Pyreneacetyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield simvastatin and 1-pyreneacetic acid.

Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of pyrenequinones.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the pyreneacetyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Hydrolysis: Simvastatin and 1-pyreneacetic acid.

Oxidation: Pyrenequinones.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Simvastatin functions as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. The esterification with 1-pyreneacetyl enhances its pharmacokinetic properties, potentially increasing absorption and bioavailability. Studies indicate that this modification may lead to improved therapeutic outcomes in various conditions, including cardiovascular diseases and metabolic disorders.

Applications in Cardiovascular Health

-

Cholesterol Management :

- Simvastatin is widely recognized for its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) levels, which is critical in reducing cardiovascular morbidity and mortality. Clinical trials have demonstrated that simvastatin can decrease LDL-C levels by approximately 35% on average .

- The addition of the pyreneacetyl group may enhance lipid-lowering effects due to improved tissue permeability.

- Pleiotropic Effects :

Applications in Oral Health

Recent studies have highlighted the role of simvastatin in oral health, showcasing its potential benefits in dental applications:

- Regeneration of Dental Tissues :

- Management of Periodontal Disease :

Analytical Applications

Simvastatin, 1-Pyreneacetyl Ester has also found applications in analytical chemistry:

- Fluorescence Derivatization :

Table 1: Summary of Key Studies on this compound

Mecanismo De Acción

Simvastatin, 1-Pyreneacetyl Ester exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . The pyreneacetyl group may enhance the compound’s lipophilicity, facilitating its uptake by cells and potentially increasing its efficacy . The molecular targets include the HMG-CoA reductase enzyme and various cholesterol transport proteins .

Comparación Con Compuestos Similares

Similar Compounds

Simvastatin: The parent compound, widely used for its lipid-lowering effects.

Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Rosuvastatin: Known for its high potency and long half-life.

Uniqueness

Simvastatin, 1-Pyreneacetyl Ester is unique due to the presence of the pyreneacetyl group, which may enhance its lipophilicity and cellular uptake. This modification could potentially improve its therapeutic efficacy and broaden its applications in scientific research .

Actividad Biológica

Simvastatin, a well-known statin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels and reducing cardiovascular risk. However, the compound Simvastatin, 1-Pyreneacetyl Ester has garnered attention for its unique biological activities beyond traditional lipid-lowering effects. This article explores the biological activity of this compound, including its mechanisms of action, antibacterial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₄₃H₅₀O₇) is a derivative of simvastatin that incorporates a pyreneacetyl group. This modification may enhance its pharmacological properties and bioavailability compared to the parent compound.

- Cholesterol Lowering :

-

Antibacterial Activity :

- Recent studies have demonstrated that simvastatin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It interferes with bacterial protein synthesis and inhibits multiple biosynthetic pathways, leading to reduced bacterial growth and toxin production .

- Anti-inflammatory Effects :

Biological Activity Data

Case Studies

-

Antibacterial Efficacy Against MRSA :

A study evaluated the efficacy of simvastatin against MRSA strains in a murine model. Results indicated that simvastatin significantly reduced bacterial burden and inflammatory cytokines in infected wounds. The study highlighted simvastatin's ability to suppress key virulence factors produced by MRSA . -

Inflammation and Atherosclerosis :

In a controlled experiment with apoE-deficient mice, simvastatin was administered without altering plasma lipid levels but significantly reduced atherosclerotic lesions by lowering total cholesterol content in the aorta . This suggests that simvastatin's benefits extend beyond lipid lowering to include direct effects on vascular health.

Research Findings

-

Proteomic Analysis :

A detailed proteomic study revealed that simvastatin treatment led to significant changes in protein expression profiles associated with vital cellular processes in bacteria. Key proteins involved in stress response were upregulated while biosynthetic pathways were downregulated, leading to impaired bacterial growth . -

Pharmacokinetics :

Simvastatin undergoes extensive first-pass metabolism with significant hepatic uptake, which is crucial for its action as an HMG-CoA reductase inhibitor. Genetic variations affecting OATP1B1 transporter can influence drug levels and efficacy .

Propiedades

IUPAC Name |

(2-oxo-2-pyren-1-ylethyl) (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50O7/c1-6-43(4,5)42(48)50-37-21-25(2)20-30-11-10-26(3)33(40(30)37)19-16-31(44)22-32(45)23-38(47)49-24-36(46)34-17-14-29-13-12-27-8-7-9-28-15-18-35(34)41(29)39(27)28/h7-15,17-18,20,25-26,31-33,37,40,44-45H,6,16,19,21-24H2,1-5H3/t25-,26-,31+,32+,33-,37-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGCOTZTJMQDOW-TXXDJFRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676142 | |

| Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193682-18-7 | |

| Record name | 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.